{2-[(3-Methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetic acid
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Overview
Description
{2-[(3-Methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfanyl group, a hexahydropyrido[2,3-d]pyrimidin ring, and an acetic acid moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetic acid typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and thiol compounds. The key steps in the synthesis may involve:
Formation of the Pyrido[2,3-d]pyrimidin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfanyl Group: This step may involve nucleophilic substitution reactions where a thiol group is introduced to the pyrimidine ring.
Attachment of the Acetic Acid Moiety: This can be done through esterification or amidation reactions, depending on the functional groups present in the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {2-[(3-Methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetic acid likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfanyl group may play a role in binding to active sites, while the pyrimidine ring could interact with other parts of the target molecule. This compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- {2-[(3-Methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}propanoic acid
- {2-[(3-Methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}butanoic acid
Uniqueness
The uniqueness of {2-[(3-Methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetic acid lies in its specific combination of functional groups and ring structures, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H19N3O4S |
---|---|
Molecular Weight |
325.39 g/mol |
IUPAC Name |
2-[2-(3-methylbutylsulfanyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetic acid |
InChI |
InChI=1S/C14H19N3O4S/c1-7(2)3-4-22-14-16-11-9(13(21)17-14)5-8(6-10(18)19)12(20)15-11/h7-8H,3-6H2,1-2H3,(H,18,19)(H2,15,16,17,20,21) |
InChI Key |
KVRYFSOCQVCQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC2=C(CC(C(=O)N2)CC(=O)O)C(=O)N1 |
Origin of Product |
United States |
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